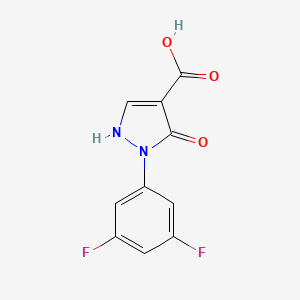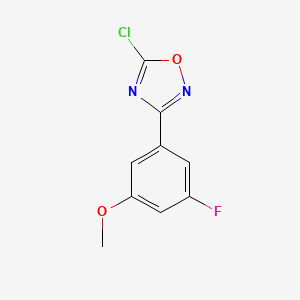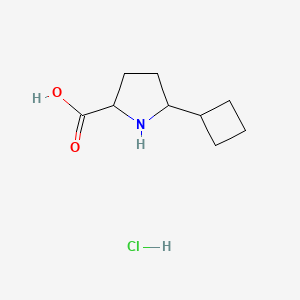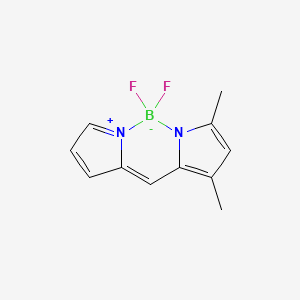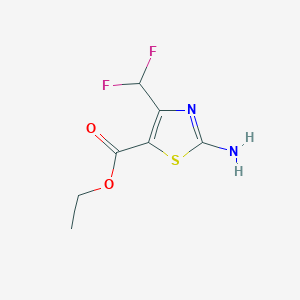
Ethyl 2-amino-4-(difluoromethyl)-1,3-thiazole-5-carboxylate
Overview
Description
Ethyl 2-amino-4-(difluoromethyl)-1,3-thiazole-5-carboxylate is a chemical compound with the molecular formula C7H8F2N2O3 . It is a powder in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H8F2N2O3/c1-2-13-6(12)4-3(5(8)9)11-7(10)14-4/h5H,2H2,1H3,(H2,10,11) . This code provides a unique identifier for the compound and can be used to generate a 3D structure.Physical And Chemical Properties Analysis
Ethyl 2-amino-4-(difluoromethyl)-1,3-thiazole-5-carboxylate is a powder with a molecular weight of 206.15 .Scientific Research Applications
-
Application in Cancer Research
- Field : Medicinal Chemistry, Oncology
- Summary : A compound similar to the one you mentioned, Ethyl 2-Amino-4,5,6,7-Tetra Hydrobenzo [b]Thiophene-3-Carboxylate, has been used in the development of new apoptosis-inducing agents for breast cancer .
- Methods : The compound was synthesized and its activity was evaluated both in vitro and in vivo . The flow cytometric analysis results showed that hit 4 induces the apoptosis in MCF-7 cells .
- Results : Twelve compounds showed an interesting antiproliferative potential with IC 50 from 23.2 to 95.9 µM. The in vivo study revealed a significant decrease in the solid tumor mass (26.6%) upon treatment with compound 4 .
-
Application in Drug Design
- Field : Medicinal Chemistry
- Summary : 4-difluoromethyl pyrazole derivatives have been studied as potential inhibitors of cyclooxygenase-2 .
- Methods : Molecular docking simulations and DFT were applied to examine the binding interactions of 4-difluoromethyl pyrazole derivatives . The potential binding mechanisms and strengths of derivatives within the receptor’s binding site were assessed .
- Results : In designed compounds, 3a and 3f show the highest docking score, leading to high affinity toward 3LN1. An energy score of -6.9765 Cal/mol of ligand 3g suggests a strong and advantageous binding affinity .
- Application in Asymmetric Synthesis
- Field : Organic Chemistry
- Summary : Enantiomerically pure derivatives of 2-amino-4,4,4-trifluorobutanoic acid are in great demand as bioisostere of leucine moiety in drug design .
- Methods : A method specifically developed for large-scale (>150 g) preparation of the target (S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid .
- Results : The method allowed for the synthesis of the target compound in enantiomerically pure form .
-
Application in Antifungal Research
- Field : Medicinal Chemistry, Mycology
- Summary : A compound similar to the one you mentioned, 4-difluoromethyl pyrazole, has been studied for its potential antifungal properties .
- Methods : The compound was synthesized and its activity was evaluated in vitro against a variety of fungal strains . The compound’s reactivity and lipophilicity were also assessed .
- Results : The compound showed potential antifungal activity, with certain derivatives displaying enhanced activity .
-
Application in Anti-Inflammatory Research
- Field : Medicinal Chemistry, Immunology
- Summary : 4-difluoromethyl pyrazole derivatives have been studied as potential anti-inflammatory agents .
- Methods : The compounds were synthesized and their activity was evaluated in vitro and in vivo . The compounds’ binding affinities were assessed using molecular docking simulations .
- Results : Certain derivatives showed promising anti-inflammatory activity, with high binding affinities towards the target protein .
Safety And Hazards
properties
IUPAC Name |
ethyl 2-amino-4-(difluoromethyl)-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2O2S/c1-2-13-6(12)4-3(5(8)9)11-7(10)14-4/h5H,2H2,1H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBPZZUUATQBVIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-amino-4-(difluoromethyl)-1,3-thiazole-5-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



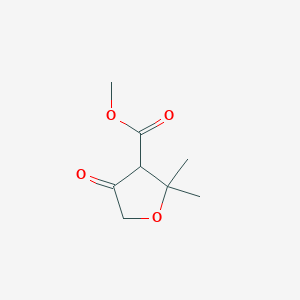
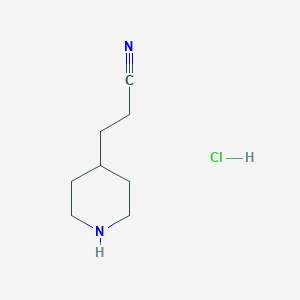
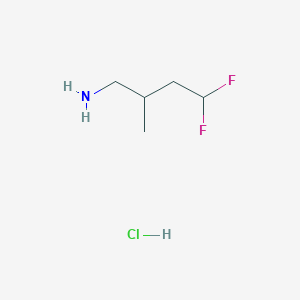
![4-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1435266.png)
![5-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1435267.png)
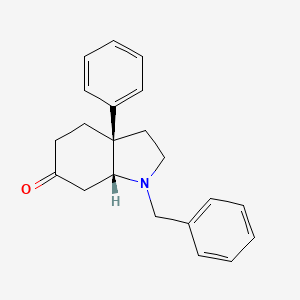
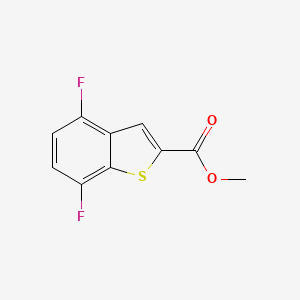
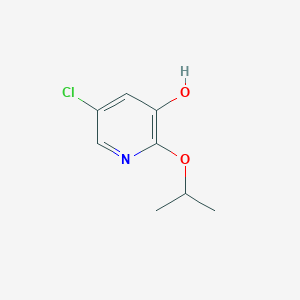
![(2-Oxabicyclo[2.1.1]hexan-1-yl)methanamine](/img/structure/B1435278.png)
![2-(4-Methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]ethanamine hydrochloride](/img/structure/B1435280.png)
